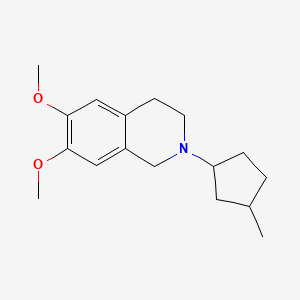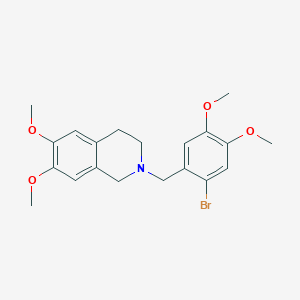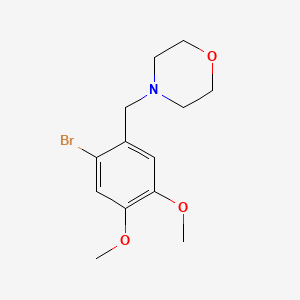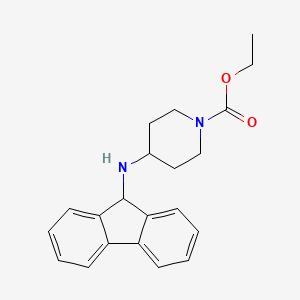![molecular formula C12H16FNO B3850650 [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850650.png)
[1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol
描述
[1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzyl alcohol and pyrrolidine, and it has been synthesized using various methods. In
作用机制
The mechanism of action of [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol involves the inhibition of norepinephrine and dopamine reuptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. This mechanism of action is similar to that of other drugs that are used to treat neurological disorders such as selective serotonin reuptake inhibitors (SSRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs).
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol have been studied extensively. This compound has been found to increase the levels of norepinephrine and dopamine in the prefrontal cortex, which is a brain region that is involved in the regulation of mood, attention, and cognition. This increase in neurotransmitter levels has been associated with improved cognitive performance and mood enhancement.
实验室实验的优点和局限性
One of the main advantages of using [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its high purity. This compound can be synthesized using various methods, and the resulting product is usually of high purity. This makes it ideal for use in experiments that require precise measurements and accurate results.
One of the limitations of using [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell lines, and caution should be exercised when handling it. Additionally, its effects on human health are not well understood, and further research is needed to determine its safety.
未来方向
There are several future directions for [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol research. One of the directions is to explore its potential as a treatment for neurological disorders such as depression and ADHD. Another direction is to study its effects on other neurotransmitters and brain regions. Additionally, further research is needed to determine its safety and potential side effects.
Conclusion
In conclusion, [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods, and it has been found to have an inhibitory effect on the reuptake of norepinephrine and dopamine. This makes it a potential candidate for the treatment of neurological disorders such as depression and ADHD. However, caution should be exercised when handling this compound due to its potential toxicity. Further research is needed to determine its safety and potential side effects.
科学研究应用
[1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol has been used in various scientific research applications. One of the most common applications is in the field of neuroscience. This compound has been found to have an inhibitory effect on the reuptake of norepinephrine and dopamine, which are neurotransmitters that play a crucial role in the regulation of mood, attention, and cognition. This makes [1-(2-fluorobenzyl)-2-pyrrolidinyl]methanol a potential candidate for the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
[1-[(2-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAQAHSKJYEAMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5417644 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-dimethoxy-2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3850569.png)
![3-(diphenylmethyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3850578.png)


![ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate](/img/structure/B3850603.png)
![1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850604.png)

![1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850630.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3850646.png)


![[1-(2-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850666.png)
![1-(3-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3850676.png)